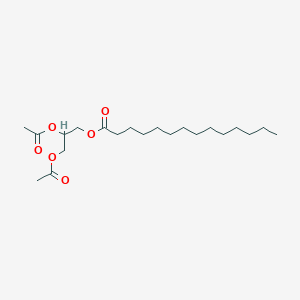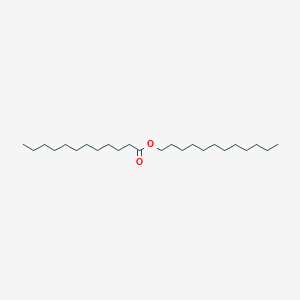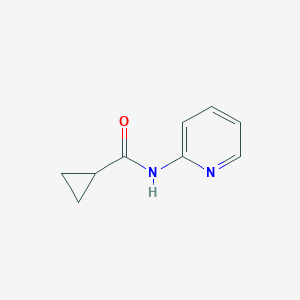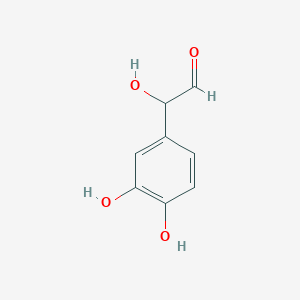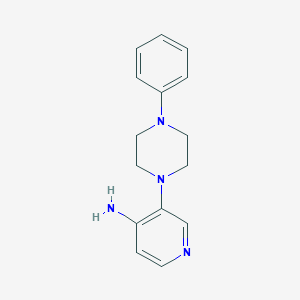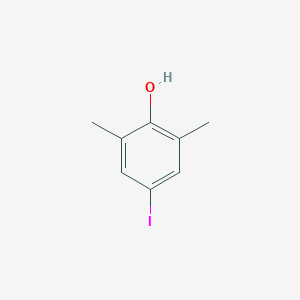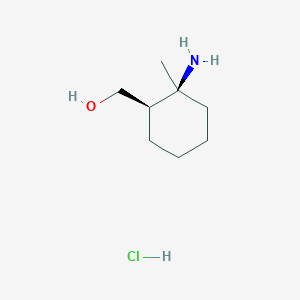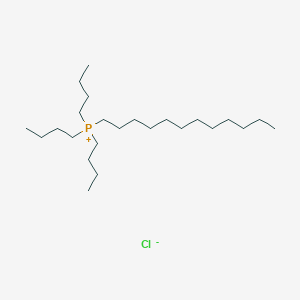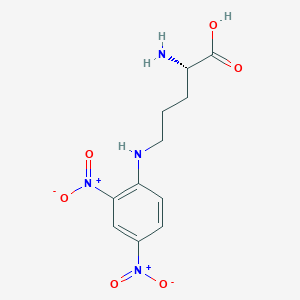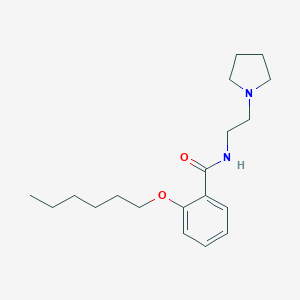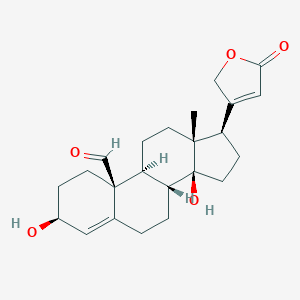
Hyrcanogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyrcanogenin is a natural product that is extracted from the plant species Hyrcania sanguinea. It belongs to the class of polyketides and has been found to possess a wide range of biological activities. The compound has attracted significant attention from researchers due to its potential applications in medicine and agriculture.
Mecanismo De Acción
The mechanism of action of hyrcanogenin is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in cells. Hyrcanogenin has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Efectos Bioquímicos Y Fisiológicos
Hyrcanogenin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Hyrcanogenin has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, hyrcanogenin has been found to increase the expression of genes involved in the regulation of energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of hyrcanogenin in lab experiments is its wide range of biological activities. It has been found to be effective against various cancer cell lines, as well as bacterial and fungal infections. However, the main limitation of hyrcanogenin is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Direcciones Futuras
There are several future directions for research on hyrcanogenin. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the molecular targets of hyrcanogenin, which will help in understanding its mechanism of action. In addition, the potential use of hyrcanogenin in agriculture, as a natural pesticide or herbicide, is an area of interest. Finally, the development of hyrcanogenin-based drugs for the treatment of cancer and infectious diseases is an area of active research.
Métodos De Síntesis
Hyrcanogenin is a complex molecule that is difficult to synthesize. The natural source of hyrcanogenin, Hyrcania sanguinea, is a rare plant species found in the Caspian Sea region. Therefore, the synthesis of hyrcanogenin is mainly achieved through a semi-synthetic approach. The precursor molecule, 6-deoxyerythronolide B, is extracted from Streptomyces erythraeus, and then subjected to various chemical modifications to obtain hyrcanogenin.
Aplicaciones Científicas De Investigación
Hyrcanogenin has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Hyrcanogenin has also been found to be effective against bacterial and fungal infections.
Propiedades
Número CAS |
14530-91-7 |
|---|---|
Nombre del producto |
Hyrcanogenin |
Fórmula molecular |
C23H30O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10-11,13,16-19,25,27H,2-9,12H2,1H3/t16-,17+,18-,19+,21+,22+,23-/m0/s1 |
Clave InChI |
JPIDFRQBAGAXJM-ZXIOEMQNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)O |
SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |
SMILES canónico |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



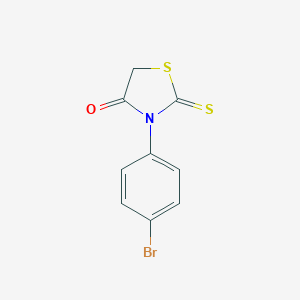
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
